molecular formula C10H7ClN2O4S2 B12599953 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- CAS No. 646040-15-5

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro-

Cat. No.: B12599953
CAS No.: 646040-15-5
M. Wt: 318.8 g/mol
InChI Key: FLCCZKUMVOUKHK-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is a chemical compound with the molecular formula C10H8ClNO2S2. It is a member of the thiophene family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, a nitro group, and a chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- typically involves the reaction of 2-thiophenesulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and ensure high throughput. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenesulfonamide, N-(2-nitrophenyl)-
  • 2-Thiophenesulfonamide, N-(4-nitrophenyl)-
  • 2-Thiophenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-
  • 2-Thiophenesulfonamide, N-(tert-butyl)-

Uniqueness

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a chlorophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

646040-15-5

Molecular Formula

C10H7ClN2O4S2

Molecular Weight

318.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClN2O4S2/c11-7-1-3-8(4-2-7)12-19(16,17)10-6-5-9(18-10)13(14)15/h1-6,12H

InChI Key

FLCCZKUMVOUKHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)[N+](=O)[O-])Cl

Origin of Product

United States

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